REACTION_SMILES
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[Br:32][CH2:33][c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1.[C:1](=[O:2])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])[NH:8][CH:9]([CH2:10][c:11]1[cH:12][cH:13][c:14]([I:17])[cH:15][cH:16]1)[C:18](=[O:19])[OH:20].[CH2:21]1[CH2:22][CH2:23][C:24]2=[N:29][CH2:28][CH2:27][CH2:26][N:25]2[CH2:30][CH2:31]1.[CH3:40][C:41]#[N:42]>>[C:1](=[O:2])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])[NH:8][CH:9]([CH2:10][c:11]1[cH:12][cH:13][c:14]([I:17])[cH:15][cH:16]1)[C:18]([O:19][CH2:33][c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1)=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC(Cc1ccc(I)cc1)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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CC(C)(C)OC(=O)NC(Cc1ccc(I)cc1)C(=O)OCc1ccccc1
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Type
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product
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Smiles
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CC(C)(C)OC(=O)NC(Cc1ccc(I)cc1)C(=O)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |